3-(Chlorodifluoromethoxy)chlorobenzene; 90%
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Overview
Description
3-(Chlorodifluoromethoxy)chlorobenzene (abbreviated as CDMOCB) is an organochlorine compound belonging to the class of halogenated hydrocarbons. It is a colorless liquid with a faint odor, and is usually found in a 90% concentration. CDMOCB has a wide range of applications in the scientific research field due to its unique properties, such as its high solubility in polar solvents, its low volatility, and its low toxicity. In
Scientific Research Applications
3-(Chlorodifluoromethoxy)chlorobenzene; 90% is used in a variety of scientific research applications, such as in the study of organic chemistry, biochemistry, and pharmacology. It is also used in the synthesis of pharmaceuticals and other organic compounds. In addition, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is used in the study of environmental chemistry, as it is a useful reagent for the analysis of chlorinated hydrocarbons.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is not well understood. However, it is known that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% can react with compounds containing double bonds, such as alkenes and alkynes, to form chlorinated hydrocarbons. This reaction is known as a nucleophilic substitution reaction, and it is believed that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% acts as a nucleophile in this reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% are not well understood. However, it is known that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is not toxic to humans, and it is not known to cause any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Chlorodifluoromethoxy)chlorobenzene; 90% for laboratory experiments include its high solubility in polar solvents, its low volatility, and its low toxicity. However, the major limitation of using 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is that it is not very reactive and can take a long time to react with other compounds.
Future Directions
There are many potential future directions for the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90%. One potential direction is the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% as a reagent in the synthesis of new organic compounds. Another potential direction is the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% in the study of environmental chemistry, as it could be used to analyze chlorinated hydrocarbons in the environment. Additionally, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% could be used in the study of biochemistry and pharmacology, as it could be used to synthesize new pharmaceuticals and other organic compounds. Finally, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% could be used in the study of organic chemistry, as it could be used to synthesize new compounds.
Synthesis Methods
3-(Chlorodifluoromethoxy)chlorobenzene; 90% can be synthesized via two different methods. The first method involves the reaction of 1,3-dichloro-2-fluorobenzene and chlorodifluoromethane in the presence of a catalyst, such as zinc chloride. The second method involves the reaction of 1,3-dibromo-2-fluorobenzene and chlorodifluoromethane in the presence of a catalyst, such as zinc chloride. Both of these methods yield 3-(Chlorodifluoromethoxy)chlorobenzene; 90% in a 90% concentration.
properties
IUPAC Name |
1-chloro-3-[chloro(difluoro)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPPWBEHYSTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethoxy)chlorobenzene |
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